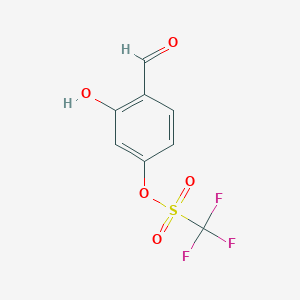
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethanesulfonic acid and a phenyl ester group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro-methanesulfonic acid 4-formyl-3-hydroxy-phenyl ester typically involves the esterification of 4-formyl-3-hydroxy-phenol with trifluoromethanesulfonic acid. This reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trifluoro-methanesulfonic acid 4-formyl-3-hydroxy-phenyl ester involves its reactivity with various molecular targets. The trifluoromethanesulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The phenyl ester group can undergo nucleophilic attack, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
- Trifluoro-methanesulfonic acid 2-methoxy-4-formyl-6-nitro-phenyl ester
- (4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.
Properties
Molecular Formula |
C8H5F3O5S |
|---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-2-1-5(4-12)7(13)3-6/h1-4,13H |
InChI Key |
MPBBYVVHPSVLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














